molecular formula C16H24N2OS B4628566 N-cyclooctyl-N'-[3-(methylthio)phenyl]urea

N-cyclooctyl-N'-[3-(methylthio)phenyl]urea

Cat. No. B4628566
M. Wt: 292.4 g/mol
InChI Key: WXHQKJPMWJWRBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives, including compounds similar to N-cyclooctyl-N'-[3-(methylthio)phenyl]urea, often involves nucleophilic substitution reactions, addition reactions, or cyclization processes. For instance, urea compounds can be synthesized by the addition reaction of isocyanates with amines or ammonia, yielding high purity products. This method is fundamental for producing a wide range of urea derivatives with various substituents, which significantly influence their physical and chemical properties (Gui-rong, 2002). Additionally, cyclization reactions, such as those catalyzed by N-heterocyclic carbene (NHC), have been employed to synthesize cyclic urea derivatives with high diastereoselectivity (Siddiqui et al., 2013).

Molecular Structure Analysis

The molecular structure of urea derivatives is often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. These methods provide detailed information about the molecular geometry, bonding patterns, and electronic structure. For example, crystal structure analysis using X-ray diffraction can reveal the precise arrangement of atoms within a molecule, offering insights into its stereochemistry and intermolecular interactions (Deng et al., 2022).

Chemical Reactions and Properties

Urea derivatives undergo a variety of chemical reactions, including cyclization, oxidation, and nucleophilic addition, which are influenced by their functional groups and molecular structure. Cyclization reactions, for example, can lead to the formation of cyclic urea derivatives with potential biological activity or material applications. Oxidation and nucleophilic addition reactions further expand the chemical diversity of urea compounds, enabling the synthesis of derivatives with enhanced or novel properties (Rajesh et al., 2017).

Scientific Research Applications

Cytokinin Activity

  • Cytokinin-like Activity: Some urea derivatives, similar to N-cyclooctyl-N'-[3-(methylthio)phenyl]urea, exhibit cytokinin-like activity, influencing cell division and differentiation in plants. These compounds can be more potent than traditional adenine compounds in plant morphogenesis studies (Ricci & Bertoletti, 2009).
  • Plant Growth Regulation: Research has shown that certain N-phenyl-N'-(4-pyridyl)urea derivatives, which are structurally related, possess notable cytokinin activity, impacting tobacco callus bioassay and plant growth (Takahashi et al., 1978).

Pharmacological Applications

  • Potential Anticancer Agents: Specific urea derivatives, like 1-Aryl-3-(2-chloroethyl) ureas, have been synthesized and evaluated for their potential as anticancer agents, showing cytotoxicity against human adenocarcinoma cells (Gaudreault et al., 1988).
  • Central Nervous System Agents: N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, which share a urea component, have been found to demonstrate anxiolytic activity and muscle-relaxant properties, indicating potential use in treating disorders related to the central nervous system (Rasmussen et al., 1978).

Chemical Synthesis and Analysis

  • Synthesis of Cyclic Urea Derivatives: The synthesis of various urea derivatives, including cyclic compounds, has been explored for different chemical applications. For instance, intramolecular vicinal 1,2-diamination of alkynes using isocyanates and Ag(I) catalysts has been used to create indole-cyclic urea fused derivatives (Rajesh et al., 2017).
  • Environmental Analysis: Research includes the development of analytical techniques for detecting urea derivatives like triclocarban in aquatic environments, highlighting their environmental presence and potential impact (Halden & Paull, 2004).

properties

IUPAC Name

1-cyclooctyl-3-(3-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS/c1-20-15-11-7-10-14(12-15)18-16(19)17-13-8-5-3-2-4-6-9-13/h7,10-13H,2-6,8-9H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHQKJPMWJWRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclooctyl-3-[3-(methylsulfanyl)phenyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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